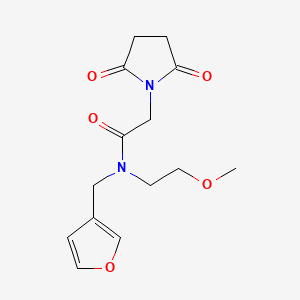

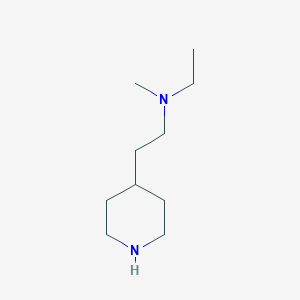

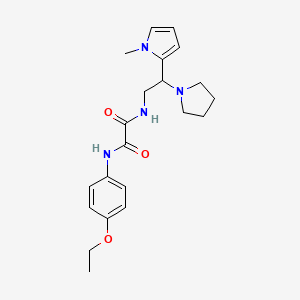

![molecular formula C16H18ClN3O3 B3010484 N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 522627-97-0](/img/structure/B3010484.png)

N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide" is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help us understand the potential characteristics and behaviors of the compound . These related compounds share common features such as the presence of a chlorophenyl group, an acetamide moiety, and various substitutions on the aromatic ring or the acetamide nitrogen .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenylacetamides with other chemical reagents. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was achieved by reacting 6-methyluracil with 2-chloromethyltiiran, followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the phenyl rings and the acetamide group, as well as the conformation of the N—H bond in relation to substituents on the aromatic ring . For example, in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the mean planes of the chlorophenyl and difluorophenyl rings is significant, indicating a twisted structure . This information can be extrapolated to predict that the compound may also exhibit a non-planar conformation between its aromatic ring and the diazaspiro moiety.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is often influenced by the presence of substituents on the aromatic ring and the acetamide nitrogen. The papers describe various intermolecular interactions, such as N—H⋯O hydrogen bonding, which can lead to the formation of chains or sheets in the crystal structure . These interactions are crucial for understanding the compound's behavior in different environments and could be relevant for the compound of interest as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonds can affect the melting point and solubility of the compound . Additionally, the substitution pattern on the aromatic ring can influence the compound's electronic properties and its interaction with light, which is relevant for spectroscopic analysis . The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, which could be applicable to the compound .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide and its derivatives have been explored for anticonvulsant activities. For example, a study by El Kayal et al. (2022) synthesized derivatives of this compound to evaluate their affinity for GABAergic biotargets and subsequent anticonvulsant activity. The study used a PTZ-induced seizures model in mice but found that the synthesized substances did not show significant anticonvulsant activity, although some showed a tendency towards such activity (El Kayal et al., 2022). Similarly, Obniska et al. (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant properties, revealing that most compounds displayed anticonvulsant activity in the MES test, but some were found to be neurotoxic (Obniska et al., 2006).

Antiviral and Antibacterial Activities

Compounds derived from this compound have been studied for their antiviral and antibacterial properties. Apaydın et al. (2020) synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and evaluated them for antiviral activity, finding that some derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). Mistry et al. (2009) also synthesized novel thiazolidinone and acetidinone derivatives and screened them for antimicrobial activity against various microorganisms, establishing their potential as antimicrobial agents (Mistry et al., 2009).

Photovoltaic Efficiency and Ligand Protein Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including derivatives of this compound. Their research included photochemical and thermochemical modeling to analyze the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection for use in photovoltaic cells (Mary et al., 2020).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c17-11-5-4-6-12(9-11)18-13(21)10-20-14(22)16(19-15(20)23)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYBTHYKASJMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

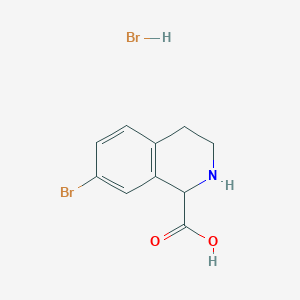

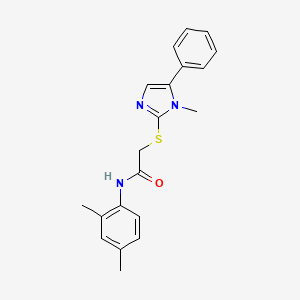

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)

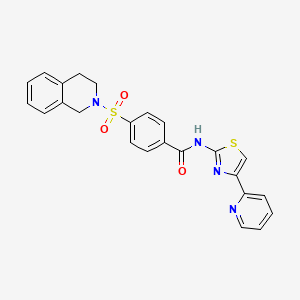

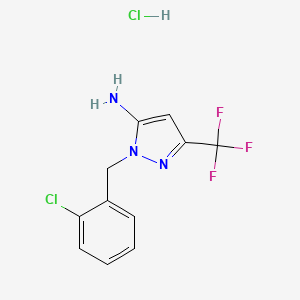

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)

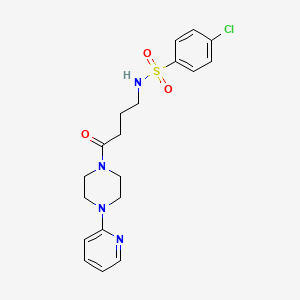

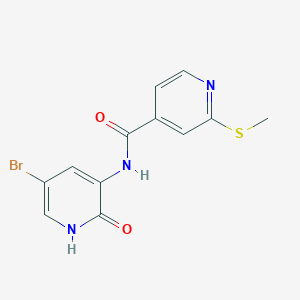

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)

![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)